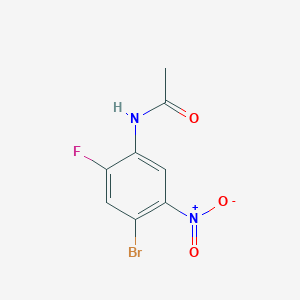

4'-Bromo-2'-fluoro-5'-nitroacetanilide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-fluoro-5-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCIFIQHBRCORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879296 | |

| Record name | 2-F 4-BR 5-NO2 ACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95635-46-4 | |

| Record name | N-(4-Bromo-2-fluoro-5-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95635-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-F 4-BR 5-NO2 ACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Fluoro 5 Nitroacetanilide

Retrosynthetic Analysis and Strategic Disconnections for the 4'-Bromo-2'-fluoro-5'-nitroacetanilide Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by breaking the target molecule down into simpler, commercially available precursors. The primary strategic disconnections are:

C-N Bond Disconnection (Amide): The most logical initial disconnection is at the amide bond of the acetanilide (B955). This simplifies the target molecule to acetic anhydride (B1165640) and the corresponding aniline (B41778), 4-bromo-2-fluoro-5-nitroaniline (B1601222). This is a standard transformation in both the forward and reverse synthetic sense.

C-N Bond Disconnection (Nitro Group): The nitro group is typically installed via an electrophilic aromatic substitution (nitration) reaction. Disconnecting this group leads to the precursor 4'-bromo-2'-fluoroacetanilide. The regiochemistry of the forward nitration step is a critical consideration.

C-Br Bond Disconnection (Bromo Group): The bromo substituent is also introduced through electrophilic aromatic substitution (bromination). Its disconnection points to 2'-fluoroacetanilide as the next key intermediate.

C-N Bond Disconnection (Amide): A final amide bond disconnection on 2'-fluoroacetanilide reveals the logical starting material for the entire synthesis: 2-fluoroaniline (B146934).

This analysis suggests a forward synthetic pathway beginning with the acetylation of 2-fluoroaniline, followed by regioselective bromination and subsequent nitration.

Regioselective Functionalization Approaches for Acetanilide Scaffolds

The success of the synthesis hinges on controlling the position of each new substituent added to the aromatic ring. This is governed by the electronic and steric properties of the substituents already present.

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (-NO2) group onto an aromatic ring. For acetanilide scaffolds, this is typically achieved using a nitrating mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). magritek.combyjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (+NO2), which is the active agent in the reaction. magritek.com

The key to regioselectivity in the synthesis of this compound is the nitration of the 4'-bromo-2'-fluoroacetanilide intermediate. The directing effects of the existing substituents—acetamido, fluoro, and bromo—collectively guide the incoming nitro group to the C-5 position. The reaction is typically performed at low temperatures (e.g., 0-10°C) to control the reaction rate and prevent over-nitration. ripublication.com After the reaction, the mixture is commonly poured into ice water to precipitate the product. byjus.com

Table 1: Common Nitration Conditions for Acetanilides

| Reagents | Catalyst | Typical Temperature | Role of Reagents |

|---|---|---|---|

| Concentrated HNO₃ | Concentrated H₂SO₄ | 0-20°C | H₂SO₄ protonates HNO₃ to form the electrophile ⁺NO₂. |

| Fuming HNO₃ | Glacial Acetic Acid | <20°C | A strong nitrating system often used for less reactive substrates. byjus.com |

Halogenation Protocols (Bromination and Fluorination) in Acetanilide Synthesis

Halogenation is another crucial electrophilic aromatic substitution used in this synthetic sequence. As the starting material already contains fluorine, the focus is on bromination.

Bromination: The introduction of a bromine atom onto the 2'-fluoroacetanilide ring is achieved using a suitable brominating agent. Common reagents include molecular bromine (Br2) dissolved in a solvent like glacial acetic acid or N-bromosuccinimide (NBS). The powerful ortho-, para-directing effect of the acetamido group directs the bromine to the position para to it (C-4), leading to the desired 4'-bromo-2'-fluoroacetanilide intermediate. A Chinese patent describes a similar process where 4-fluoroaniline (B128567) is first acetylated and then brominated to yield 2-bromo-4-fluoroacetanilide, demonstrating the feasibility of this regioselective halogenation. google.com

Fluorination protocols, while not required for this specific pathway starting from 2-fluoroaniline, often involve more specialized and hazardous reagents, such as selectfluor or direct fluorination with F2 gas, due to the high reactivity of fluorine.

The regiochemical outcome of the substitution reactions is dictated by the directing effects of the groups on the acetanilide ring.

Acetamido Group (-NHCOCH₃): This group is strongly activating and a powerful ortho-, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. magritek.com This effect is dominant in guiding the bromination step.

Halogen Groups (-F, -Br): Fluorine and bromine are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho-, para-directors because their lone pairs can participate in resonance, directing incoming electrophiles to these positions.

In the nitration of 4'-bromo-2'-fluoroacetanilide, the directing effects are combined:

The acetamido group at C-1 directs to the unoccupied ortho position, C-6.

The fluoro group at C-2 directs to its para position, C-5.

The bromo group at C-4 directs to its ortho position, C-5.

The convergence of directing effects from both the fluoro and bromo substituents towards the C-5 position, combined with potential steric hindrance at C-3 (between the two halogens) and C-6 (next to the bulky acetamido group), results in the regioselective nitration at C-5 to yield the final product.

Table 2: Directing Effects of Substituents in the Synthesis

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

|---|---|---|---|

| -NHCOCH₃ | C-1 | Activating (Resonance) | Ortho, Para |

| -F | C-2 | Deactivating (Inductive) | Ortho, Para |

| -Br | C-4 | Deactivating (Inductive) | Ortho, Para |

Precursor Compounds and Reaction Pathway Design in this compound Synthesis

Based on the retrosynthetic analysis and principles of regioselectivity, a viable forward reaction pathway for the synthesis of this compound is outlined below.

Proposed Synthetic Pathway:

Step 1: Acetylation: 2-Fluoroaniline is reacted with acetic anhydride to form N-(2-fluorophenyl)acetamide (2'-fluoroacetanilide).

Step 2: Bromination: 2'-Fluoroacetanilide undergoes electrophilic bromination. The strongly directing acetamido group ensures the bromine is installed at the para-position (C-4), yielding N-(4-bromo-2-fluorophenyl)acetamide (4'-bromo-2'-fluoroacetanilide).

Step 3: Nitration: 4'-Bromo-2'-fluoroacetanilide is nitrated with a mixture of nitric and sulfuric acids. The directing effects of the substituents guide the nitro group to the C-5 position, affording the final product, this compound.

A patent for a structurally similar compound, 2-bromo-5-fluoro-4-nitroaniline (B1526599), validates this general approach by describing a synthesis that involves the acetylation of 2-bromo-5-fluoroaniline, followed by nitration to give the corresponding nitroacetanilide intermediate. google.com

The initial step in the synthesis is the acetylation of the primary amine of the aniline precursor. This is a critical transformation that serves two main purposes:

Protection: The amino group (-NH2) is highly susceptible to oxidation, especially under the harsh acidic conditions of nitration. Converting it to an acetamido group (-NHCOCH3) protects it from being oxidized by the nitrating mixture. byjus.com

Modification of Directing Effects: The acetamido group is a more powerful ortho-, para-director than the amino group and is less basic, preventing it from being protonated (forming -NH3+), which would be a meta-directing and strongly deactivating group.

The reaction is typically carried out by treating the substituted aniline with an acetylating agent such as acetic anhydride or acetyl chloride. When acetic anhydride is used, the reaction is often performed in glacial acetic acid. chemicalbook.com The reaction is generally high-yielding and straightforward.

Sequential Introduction of Halogen and Nitro Groups

A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from a readily available precursor, 2-fluoroaniline. This method relies on the sequential introduction of the acetyl, bromo, and nitro groups, carefully considering the activating and directing effects of the substituents at each stage.

The proposed synthetic pathway is as follows:

Acetylation of 2-fluoroaniline: The synthesis commences with the protection of the amino group of 2-fluoroaniline via acetylation to form 2'-fluoroacetanilide. This step is crucial as the acetamido group is a moderately activating ortho-, para-director, which will guide the subsequent electrophilic substitutions. It also mitigates the high reactivity and potential side reactions of the free amino group. The reaction is typically carried out using acetic anhydride or acetyl chloride.

Bromination of 2'-fluoroacetanilide: The next step is the electrophilic bromination of 2'-fluoroacetanilide. The strongly activating acetamido group directs the incoming bromine atom to the para position, yielding 4'-Bromo-2'-fluoroacetanilide. The fluorine atom at the 2'-position has a minor directing effect. This regioselectivity is a key advantage of this synthetic sequence.

Nitration of 4'-Bromo-2'-fluoroacetanilide: The final step is the nitration of 4'-Bromo-2'-fluoroacetanilide to introduce the nitro group. The nitration is directed by the existing substituents on the aromatic ring. The acetamido group directs the incoming nitro group to its ortho position (the 5'-position), which is also meta to the deactivating bromo and fluoro groups. This results in the desired product, this compound.

This sequential approach ensures a high degree of control over the regiochemistry of the final product.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Table 1: Optimization of Acetylation of 2-fluoroaniline

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Acetylating Agent | Acetic Anhydride | Acetyl Chloride | Glacial Acetic Acid |

| Solvent | Acetic Acid | Dichloromethane | None |

| Temperature | 50-100°C | 0-25°C | Reflux |

| Reaction Time | 1-3 hours | 1-2 hours | 4-6 hours |

| Catalyst | None | Pyridine (base) | Sulfuric Acid |

| Observed Yield | High | High | Moderate |

For the bromination of 2'-fluoroacetanilide, various brominating agents and conditions can be employed. The choice of solvent can significantly influence the reaction rate and selectivity.

Table 2: Optimization of Bromination of 2'-fluoroacetanilide

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | Hydrobromic Acid/Oxidizing Agent |

| Solvent | Acetic Acid | Acetonitrile | Methanol |

| Temperature | 45-60°C | Room Temperature | 30-60°C |

| Reaction Time | 1-3 hours | 2-4 hours | 1-3 hours |

| Catalyst/Additive | None | Radical Initiator (e.g., AIBN) | Hydrogen Peroxide |

| Observed Yield | Good to Excellent | Good | Good |

Nitration reactions are notoriously exothermic and require strict temperature control to prevent over-nitration and the formation of impurities. researchgate.net The choice of nitrating agent and the reaction medium are critical for achieving high yields and selectivity. researchgate.net

Table 3: Optimization of Nitration of 4'-Bromo-2'-fluoroacetanilide

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Nitrating Agent | Nitric Acid/Sulfuric Acid | Fuming Nitric Acid | Nitric Acid/Acetic Anhydride |

| Solvent | Sulfuric Acid | Acetic Acid | Acetic Anhydride |

| Temperature | 0-10°C | -10 to 0°C | 15-20°C |

| Reaction Time | 1-2 hours | 1-3 hours | 1 hour |

| Quenching | Ice water | Ice water | Ice water |

| Observed Yield | High | High | Good |

Considerations for Scalability and Process Efficiency in Derivative Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a thorough evaluation of scalability and process efficiency. Key considerations include reaction safety, cost-effectiveness, and environmental impact.

Nitration reactions, in particular, present significant safety challenges on a large scale due to their highly exothermic nature and the potential for thermal runaway. researchgate.net Traditional batch reactors can be difficult to control, leading to safety risks and the formation of undesirable byproducts. researchgate.netrsc.org To address these challenges, continuous flow chemistry has emerged as a safer and more efficient alternative for nitration and other hazardous reactions. beilstein-journals.orgacs.orgeuropa.eu

Continuous flow reactors offer several advantages for the synthesis of halogenated nitroaromatic compounds: rsc.orgbeilstein-journals.org

Enhanced Safety: The small reaction volumes within the microreactors minimize the amount of hazardous material present at any given time, significantly reducing the risk of explosions and thermal runaway. europa.eu

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, enabling precise temperature control of highly exothermic reactions. europa.eu

Increased Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup often leads to higher yields and better selectivity compared to batch processes. rsc.org

The development of a continuous flow process for the synthesis of this compound would involve optimizing each step (acetylation, bromination, and nitration) in a flow reactor. This approach not only enhances the safety and efficiency of the synthesis but also aligns with the principles of green chemistry by potentially reducing solvent usage and waste generation. rsc.org The scalability of such a process is generally more straightforward than with batch reactors, as production capacity can be increased by running the system for longer durations or by "numbering-up" (using multiple reactors in parallel). rsc.org

Chemical Reactivity and Transformations of 4 Bromo 2 Fluoro 5 Nitroacetanilide

Electrophilic Aromatic Substitution Reactions on the 4'-Bromo-2'-fluoro-5'-nitroacetanilide Framework

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The feasibility of such reactions on the this compound framework is severely limited. The benzene (B151609) ring is heavily substituted, leaving only one available position for substitution (C6'). Furthermore, the combined effect of the substituents renders the ring exceptionally electron-poor and thus highly deactivated towards attack by electrophiles.

The directing effects of the existing substituents are summarized below:

Acetamido (-NHCOCH₃): An activating, ortho-, para- directing group.

Fluoro (-F): A deactivating, ortho-, para- directing group.

Bromo (-Br): A deactivating, ortho-, para- directing group.

Nitro (-NO₂): A strongly deactivating, meta- directing group.

While the acetamido group is activating, its effect is overwhelmed by the powerful deactivating influence of the nitro group and the two halogens. All substituents direct away from the only available C6' position, and the cumulative deactivation makes electrophilic substitution at this site energetically unfavorable under standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). Consequently, forcing conditions would be required, likely leading to decomposition rather than predictable substitution.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Impact on Reactivity at C6' |

|---|---|---|---|---|

| -NHCOCH₃ | C1' | Activating (Resonance) | ortho, para | No direction to C6' |

| -F | C2' | Deactivating (Inductive) | ortho, para | No direction to C6' |

| -Br | C4' | Deactivating (Inductive) | ortho, para | No direction to C6' |

Nucleophilic Aromatic Substitution Reactions Involving Halogen and Nitro Groups of this compound

The electron-deficient nature of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which stabilizes the negative charge of the intermediate Meisenheimer complex. Both the fluorine and bromine atoms are positioned to act as leaving groups, as they are ortho and para, respectively, to the nitro group.

In SNAr reactions, the rate of displacement of halogens often follows the order F > Cl > Br > I. The high electronegativity of fluorine makes the carbon atom at C2' significantly more electrophilic and susceptible to nucleophilic attack. Therefore, a nucleophile will preferentially displace the fluoride (B91410) atom over the bromide atom.

Common nucleophiles like alkoxides, amines, and thiols can be used to displace the fluorine atom, leading to a variety of substituted products.

Table 2: Predicted Nucleophilic Aromatic Substitution Outcomes

| Nucleophile (Nu-H) | Reagent/Conditions | Potential Product (Displacement of -F) |

|---|---|---|

| Methanol | NaOCH₃, CH₃OH, heat | N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide |

| Ammonia | NH₃, heat, pressure | N-(5-Amino-4-bromo-2-fluoroacetanilide) |

| Pyrrolidine | Pyrrolidine, base (e.g., K₂CO₃), DMSO, heat | N-(4-Bromo-5-nitro-2-(pyrrolidin-1-yl)phenyl)acetamide |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Substrate

The carbon-bromine bond at the C4' position is an ideal handle for various palladium-catalyzed cross-coupling reactions. This bond is significantly more reactive toward the oxidative addition of Pd(0) catalysts than the C-F, C-N, or C-O bonds within the molecule, allowing for highly selective transformations.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be effectively coupled with a range of aryl- or heteroarylboronic acids or esters to synthesize complex biaryl structures. nih.govgoogle.com The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Examples |

|---|---|

| Substrate | This compound |

| Coupling Partner | Phenylboronic acid, 4-methoxyphenylboronic acid, Thiophene-2-boronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |

| Ligand | SPhos, XPhos, P(t-Bu)₃ (if not using a pre-formed complex) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, DMF |

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. nih.govlibretexts.org The C-Br bond of this compound can readily participate in Heck reactions. This allows for the introduction of vinyl groups onto the aromatic ring, providing a pathway to valuable synthetic intermediates like styrenes and cinnamates.

Table 4: Typical Parameters for the Heck Reaction

| Component | Examples |

|---|---|

| Substrate | This compound |

| Alkene | Styrene, n-Butyl acrylate, Ethylene |

| Palladium Catalyst | Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, NMP |

The reactivity of the C-Br bond extends to other important palladium-catalyzed transformations, further highlighting the synthetic utility of this compound.

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields aryl alkynes.

Buchwald-Hartwig Amination: Coupling with primary or secondary amines provides a direct route to N-aryl amines.

Stille Coupling: Reaction with organostannanes offers another versatile method for C-C bond formation.

Reductive Transformations of the Nitro and Bromo Functional Groups

The nitro and bromo groups are susceptible to reduction under various conditions, offering pathways to further functionalize the molecule.

The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved with high efficiency using several methods:

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) in a solvent like ethanol (B145695) or ethyl acetate.

Metal/Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) with a catalyst like Pd/C.

These methods would convert this compound into 5'-amino-4'-bromo-2'-fluoroacetanilide.

The carbon-bromine bond can also be reduced, a process known as hydrodebromination. This is often accomplished via catalytic hydrogenation, sometimes under more forcing conditions (higher pressure or temperature) than those required for nitro group reduction. It is possible for both the nitro group and the bromo group to be reduced simultaneously to yield 5'-amino-2'-fluoroacetanilide.

Table 5: Selective Reduction Strategies

| Target Transformation | Reagents and Conditions | Product |

|---|---|---|

| Nitro to Amine | Fe / aq. NH₄Cl, reflux | 5'-Amino-4'-bromo-2'-fluoroacetanilide |

| Nitro to Amine | SnCl₂·2H₂O / EtOH, reflux | 5'-Amino-4'-bromo-2'-fluoroacetanilide |

| Nitro to Amine | H₂ (1 atm), Pd/C, EtOH | 5'-Amino-4'-bromo-2'-fluoroacetanilide |

| Bromo to Hydrogen | H₂ (>1 atm), Pd/C, base (e.g., Et₃N) | N-(2-Fluoro-5-nitrophenyl)acetamide |

Hydrolytic Stability and Amide Linkage Reactivity

The hydrolytic stability of this compound is a critical aspect of its chemical profile, influencing its behavior in aqueous environments and its utility as a synthetic intermediate. The reactivity of the amide linkage is central to this stability, as its cleavage through hydrolysis represents a primary transformation pathway. This process involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide group, leading to the formation of 4-amino-2-bromo-5-fluoronitrobenzene and acetic acid. The susceptibility of the amide bond to this reaction is significantly influenced by the electronic effects of the substituents on the aromatic ring.

The benzene ring in this compound is substituted with three electron-withdrawing groups: a bromine atom, a fluorine atom, and a nitro group. Both the nitro group and the halogen atoms decrease the electron density of the aromatic ring. This electron-withdrawing effect makes the nitrogen atom of the amide less basic and, consequently, a better leaving group. This, in turn, generally increases the susceptibility of the amide's carbonyl carbon to nucleophilic attack, suggesting that the amide linkage in this compound is reactive under hydrolytic conditions.

Detailed experimental studies focusing specifically on the hydrolytic stability and reaction kinetics of this compound are not extensively available in the public literature. However, information regarding its reactivity can be inferred from synthetic procedures where it is used as an intermediate. For instance, the deacetylation of this compound is a key step in the synthesis of its corresponding aniline (B41778) derivative.

One synthetic method details the hydrolysis of the acetanilide (B955) precursor to 2-bromo-5-fluoro-4-nitroaniline (B1526599) under acidic conditions. google.com This provides direct insight into the reactivity of the amide linkage. The specific conditions for this transformation are outlined in the table below.

| Reagent | Concentration | Temperature | Reaction Time | Product |

|---|---|---|---|---|

| Dilute Hydrochloric Acid | 15% | 100 °C | 3 hours | 2-bromo-5-fluoro-4-nitroaniline |

This data indicates that the amide bond in this compound is susceptible to cleavage under relatively harsh acidic conditions (heating in a strong acid). The necessity of elevated temperatures and a concentrated acid solution suggests that while the amide is reactive, it possesses a degree of stability under less forcing conditions.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Fluoro 5 Nitroacetanilide

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and the study of molecular vibrations. The analysis of the vibrational spectra of 4'-Bromo-2'-fluoro-5'-nitroacetanilide provides valuable insights into its molecular structure and bonding characteristics.

The FT-IR and FT-Raman spectra of this compound are characterized by a series of absorption bands corresponding to the various vibrational modes of its functional groups. The assignment of these bands is based on established group frequency correlations and data from structurally related compounds.

The acetamido group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the range of 3300-3100 cm⁻¹. The exact position is sensitive to hydrogen bonding. The amide I band, primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the region of 1700-1650 cm⁻¹. The amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is anticipated around 1550-1510 cm⁻¹.

The nitro group (NO₂) exhibits two distinct stretching vibrations: the asymmetric stretching (ν_as(NO₂)) and the symmetric stretching (ν_s(NO₂)). The asymmetric stretch is typically found in the 1570-1500 cm⁻¹ range, while the symmetric stretch appears in the 1370-1300 cm⁻¹ region.

The aromatic ring also presents a set of characteristic vibrations. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically result in multiple bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of C-H out-of-plane bending vibrations, which are useful for confirming the arrangement of substituents and are expected in the 900-700 cm⁻¹ range.

Vibrations involving the halogen and fluorine substituents are also present. The C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range. The C-F stretching vibration gives rise to a strong absorption, generally in the 1250-1000 cm⁻¹ region.

Table 1: Characteristic FT-IR and FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3250 - 3350 | 3250 - 3350 |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch | 2900 - 3000 | 2900 - 3000 |

| Amide I (C=O Stretch) | 1660 - 1690 | 1660 - 1690 |

| Aromatic C=C Stretch | 1580 - 1610 | 1580 - 1610 |

| Amide II (N-H Bend, C-N Stretch) | 1530 - 1560 | 1530 - 1560 |

| Asymmetric NO₂ Stretch | 1510 - 1540 | 1510 - 1540 |

| Symmetric NO₂ Stretch | 1340 - 1370 | 1340 - 1370 |

| C-F Stretch | 1200 - 1250 | 1200 - 1250 |

| C-N Stretch | 1200 - 1300 | 1200 - 1300 |

The presence of the N-H group of the acetamido moiety and the adjacent nitro group in the ortho position on the phenyl ring allows for the potential formation of an intramolecular hydrogen bond. This interaction would involve the hydrogen atom of the N-H group and one of the oxygen atoms of the nitro group.

The formation of such a hydrogen bond would be expected to influence the vibrational frequencies of the involved groups. Specifically, the N-H stretching frequency would be shifted to a lower wavenumber (red-shift) and the band may appear broadened in the FT-IR spectrum. Concurrently, the vibrational frequencies of the nitro group could also be perturbed. The presence of a C-F bond ortho to the acetamido group may introduce steric effects that could influence the planarity of the molecule and the strength of this intramolecular hydrogen bond. A detailed analysis of the N-H stretching region in the FT-IR spectrum is crucial to confirm and characterize this intramolecular interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. Through ¹H, ¹³C, and ¹⁹F NMR, a detailed picture of the atomic connectivity and electronic environment can be obtained for this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

The aliphatic region will feature a singlet corresponding to the three equivalent protons of the methyl (CH₃) group of the acetamido moiety. This signal is anticipated in the δ 2.0-2.5 ppm range.

The aromatic region will display signals for the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, causing a downfield shift (deshielding) of the ortho and para protons. The bromo and fluoro groups are also electronegative and will influence the chemical shifts. The proton ortho to the nitro group is expected to be the most deshielded. The coupling between the aromatic protons and with the fluorine atom will lead to characteristic splitting patterns. The proton adjacent to the fluorine atom will exhibit a doublet due to coupling with fluorine (³JHF), and this doublet may be further split by the other aromatic proton.

The amide proton (N-H) will appear as a singlet, typically in the downfield region (δ 8.0-10.0 ppm), and its chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.2 | Singlet | - |

| Ar-H (ortho to NO₂) | ~8.5 | Doublet of doublets | ³JHH, ⁴JHF |

| Ar-H (ortho to Br) | ~7.8 | Doublet of doublets | ³JHH, ³JHF |

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

The aliphatic carbon of the methyl group is expected to resonate in the upfield region, around δ 20-30 ppm. The carbonyl carbon of the amide group will appear significantly downfield, typically in the δ 165-175 ppm range.

The aromatic carbons will have chemical shifts between δ 110-150 ppm. The carbon atom attached to the fluorine (C-F) will show a large one-bond carbon-fluorine coupling (¹JCF), resulting in a doublet. The chemical shifts of the other aromatic carbons are influenced by the substituents. The carbon bearing the nitro group (C-NO₂) will be deshielded, while the carbon attached to the bromine (C-Br) will be shielded relative to benzene.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~25 |

| C=O | ~168 |

| C-F | ~150 (d, ¹JCF ≈ 250 Hz) |

| C-NO₂ | ~145 |

| C-NH | ~138 |

| C-Br | ~115 |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is influenced by the electronic environment of the aromatic ring. The presence of the ortho-acetamido and meta-bromo and -nitro groups will affect its resonance position. The signal will likely appear as a doublet of doublets due to coupling with the two neighboring aromatic protons (³JHF and ⁴JHF). The chemical shift is typically reported relative to a standard such as CFCl₃.

Table 4: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of atoms within a molecule. For this compound, techniques such as COSY, HSQC, and HMBC would be crucial for confirming the substitution pattern on the aromatic ring. youtube.comsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, the aromatic region would display key correlations. A cross-peak would be expected between the proton at the 3'-position and the proton at the 6'-position, confirming their ortho relationship (four-bond coupling, ⁴JHH), which is often weak but observable. The NH proton of the amide group might show a correlation with the aromatic proton at the 3'-position if there is through-space coupling or long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). emerypharma.comcolumbia.edu

The signal for the methyl protons (-CH₃) would correlate with the methyl carbon.

The NH proton signal would not show a correlation as it is not bonded to a carbon atom.

The aromatic proton at C3' (H3') would show a cross-peak to the C3' carbon signal.

The aromatic proton at C6' (H6') would show a cross-peak to the C6' carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH), which is vital for connecting different parts of the molecule. youtube.comcolumbia.edu

Confirming the Acetamido Group Position: The NH proton would show a crucial correlation to the carbonyl carbon (C=O) (a two-bond coupling) and to the C1' and C3' carbons of the aromatic ring (two- and three-bond couplings, respectively). The methyl protons (-CH₃) would show a strong correlation to the carbonyl carbon (C=O) (a two-bond coupling).

Elucidating Aromatic Substitution:

The proton H3' would be expected to show correlations to C1', C2', C4', and C5'.

The proton H6' would likely correlate with C1', C4', and C5'.

The fluorine atom would influence the carbon shifts and show characteristic C-F coupling constants.

A hypothetical table of expected 2D NMR correlations is presented below.

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlations (¹³C) | Expected HMBC Correlations (¹³C) |

| NH | H3' (weak) | None | C=O, C1', C3' |

| H3' | NH (weak), H6' (weak) | C3' | C1', C2', C4', C5' |

| H6' | H3' (weak) | C6' | C1', C4', C5' |

| -CH₃ | None | -CH₃ Carbon | C=O |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₈H₆BrFN₂O₃) is 276 g/mol (using the most common isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). A key feature in the mass spectrum would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

The fragmentation of aromatic nitro compounds often involves the loss of the nitro group as NO₂ (a loss of 46 Da) or NO (a loss of 30 Da) followed by CO. youtube.com Halogenated compounds can lose the halogen radical. researchgate.net A plausible fragmentation pathway for this compound would likely involve:

Loss of ketene: A common fragmentation for acetanilides is the cleavage of the amide bond, leading to the loss of CH₂=C=O (42 Da) to form a 4-bromo-2-fluoro-5-nitroaniline (B1601222) radical cation.

Loss of the nitro group: The molecular ion could lose NO₂ (46 Da) or O and then CO.

Loss of bromine: Cleavage of the C-Br bond would result in a fragment losing 79/81 Da.

A table of predicted major fragments is shown below.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity |

| 276 | 278 | [M]⁺ (Molecular Ion) |

| 234 | 236 | [M - C₂H₂O]⁺ |

| 230 | 232 | [M - NO₂]⁺ |

| 197 | 199 | [M - Br]⁺ |

| 151 | - | [M - Br - NO₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. nih.govresearchgate.net This precision allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound, HRMS would be used to confirm its elemental composition, C₈H₆BrFN₂O₃.

The calculated exact mass for the most abundant isotopes ([¹²C₈¹H₆⁷⁹Br¹⁹F¹⁴N₂¹⁶O₃]⁺) is 275.9525 Da . An experimental HRMS measurement yielding a value extremely close to this would provide unambiguous confirmation of the compound's elemental formula, distinguishing it from any other potential structures with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene ring. The parent compound, acetanilide (B955), shows absorption maxima around 240 nm. wikipedia.org

The presence of the strongly electron-withdrawing nitro group and the electron-donating acetamido group in a para-like arrangement (relative to the 1' and 4' positions being substituted) creates a "push-pull" system that extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic shift). For example, 4'-nitroacetanilide absorbs at approximately 320-330 nm. nih.govlibretexts.org The presence of the bromo and fluoro substituents would likely cause further minor shifts in the absorption bands. A weak, longer-wavelength absorption corresponding to an n → π* transition of the nitro group might also be observed.

| Predicted Transition | Expected Wavelength (λ_max) Range | Chromophore |

| π → π | ~320 - 340 nm | Substituted benzene ring |

| n → π | ~380 - 410 nm | Nitro group (-NO₂) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

The crystal packing would be dictated by a variety of intermolecular interactions.

Hydrogen Bonding: The most significant interaction is expected to be the N-H···O hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov This interaction typically leads to the formation of infinite chains or ribbons of molecules. The oxygen atoms of the nitro group could also act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom could participate in halogen bonding, a directional interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base, such as the oxygen of a nitro or carbonyl group on an adjacent molecule. rsc.org

π-π Stacking: The electron-deficient nature of the aromatic ring (due to the nitro and halogen substituents) could promote offset π-π stacking interactions with neighboring rings. nih.gov

The conformation of the acetamido group relative to the phenyl ring is a key structural feature. In many acetanilides, the amide group is nearly coplanar with the aromatic ring to allow for delocalization of the nitrogen lone pair into the ring. researchgate.netacs.org However, the presence of the ortho-fluoro substituent introduces steric hindrance. This steric clash could force the acetamido group to twist out of the plane of the benzene ring to some degree. The exact dihedral angle between the plane of the amide group and the plane of the aromatic ring would be a critical piece of information obtained from an X-ray crystal structure analysis. This twist would represent a balance between maximizing electronic conjugation (favoring planarity) and minimizing steric repulsion (favoring a non-planar conformation).

Investigation of Polymorphism and Co-crystallization Potential

A thorough review of scientific literature reveals a notable absence of published studies specifically investigating the polymorphic forms or co-crystallization potential of this compound. While the concepts of polymorphism and co-crystallization are of significant interest in pharmaceutical and materials science for their profound impact on the physicochemical properties of a compound, dedicated research into these aspects for this particular molecule has not been reported in publicly accessible databases and scholarly articles.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significant variations in properties such as solubility, melting point, stability, and bioavailability. For instance, studies on related acetanilide compounds have demonstrated the existence of different polymorphic forms, highlighting the importance of such investigations.

Co-crystallization is a technique used to design multi-component crystals, or co-crystals, where an active pharmaceutical ingredient (API) is combined with a benign co-former in a specific stoichiometric ratio. This approach is often employed to enhance the properties of the API, such as its solubility, stability, and dissolution rate, without altering its chemical structure. The formation of co-crystals is guided by intermolecular interactions, primarily hydrogen bonding.

Given the lack of specific experimental data for this compound, the following data tables remain unpopulated. Future research in this area would be invaluable for a comprehensive understanding of this compound's solid-state properties.

Table 1: Polymorphism Data for this compound

| Polymorphic Form | Crystallization Conditions | Melting Point (°C) | Characterization Techniques |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Co-former | Stoichiometric Ratio | Method of Preparation | Resulting Properties |

|---|

Further research is warranted to explore the potential for polymorphism and co-crystallization of this compound. Such studies would involve systematic screening of various crystallization conditions (e.g., different solvents, temperatures, and saturation levels) and a range of potential co-formers. Characterization of any resulting solid forms would typically employ techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy to elucidate their crystal structures and physicochemical properties. The insights gained from such investigations would be crucial for any potential applications of this compound in materials science or pharmaceutical development.

Computational and Theoretical Investigations of 4 Bromo 2 Fluoro 5 Nitroacetanilide

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nih.gov DFT calculations are instrumental in determining the optimized geometry and electronic properties of molecules such as 4'-Bromo-2'-fluoro-5'-nitroacetanilide.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å/°) |

|---|---|

| C-Br Bond Length | ~1.90 |

| C-F Bond Length | ~1.35 |

| C-N (nitro) Bond Length | ~1.48 |

| N-O (nitro) Bond Length | ~1.22 |

| C-N (amide) Bond Length | ~1.40 |

| C=O (amide) Bond Length | ~1.23 |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 |

| C-C-N-O Dihedral Angle (nitro) | Variable |

Note: These are illustrative values based on typical bond lengths and angles in similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior and chemical reactivity of a molecule. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. For this compound, the electron-withdrawing nature of the nitro, bromo, and fluoro groups is expected to lower the energies of both the HOMO and LUMO, with a potentially significant effect on the energy gap.

Computational studies on p-nitroacetanilide have determined the HOMO-LUMO gap, providing a reference for what might be expected for this compound. researchgate.net The distribution of the HOMO and LUMO electron densities would likely show the HOMO localized more on the phenyl ring and the acetamido group, while the LUMO would be concentrated around the electron-withdrawing nitro group.

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.5 to -3.5 |

Note: These are estimated energy ranges based on calculations for similar nitroaromatic compounds.

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analyses for Electron Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating electron delocalization, charge transfer, and intramolecular interactions within a molecule. ijnc.ir It provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs.

For this compound, NBO analysis would reveal the nature of the intramolecular charge transfer from the electron-donating acetamido group and the phenyl ring to the electron-withdrawing nitro group. This analysis can quantify the stabilization energies associated with these delocalization effects. For instance, interactions between the lone pairs of the oxygen atoms in the nitro group and the antibonding orbitals of the phenyl ring (n → π*) would indicate significant electron delocalization.

Similarly, Natural Localized Molecular Orbital (NLMO) analysis can provide insights into the localized nature of bonding and lone pairs, helping to rationalize the molecule's electronic structure. Studies on 3-nitroacetanilide have utilized NBO analysis to confirm the existence of weak C-H···O and N-H···O hydrogen bonds. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. derpharmachemica.comnih.gov The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl and amino groups, as well as potentially on the bromine atom (a phenomenon known as a σ-hole), making these regions prone to nucleophilic attack. researchgate.net Computational analyses of m-nitroacetanilide have shown similar patterns, with the most negative potential located around the oxygen atoms. researchgate.net

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. nih.gov These materials have applications in optoelectronics and photonics. The presence of the electron-donating acetamido group and the electron-withdrawing nitro group, connected through the π-system of the phenyl ring in this compound, suggests it may possess NLO activity.

Computational methods can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large value of the first-order hyperpolarizability is indicative of significant NLO response. Theoretical investigations on similar nitro-substituted aromatic compounds have been conducted to evaluate their NLO potential. researchgate.netresearchgate.net The presence of a bromine atom can also enhance NLO properties. researchgate.netresearchgate.net

Table 3: Predicted Non-Linear Optical Properties for this compound (Illustrative)

| Property | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 5 - 7 D |

| Mean Polarizability (α) | 150 - 200 |

Note: These are qualitative predictions based on the structural features of the molecule.

Quantum Chemical Parameters and Their Correlation with Chemical Reactivity

A range of quantum chemical parameters, derived from the HOMO and LUMO energies, can be used to describe the global chemical reactivity of a molecule. irjweb.com These descriptors provide a quantitative measure of various aspects of reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as ω = μ² / (2η).

These parameters, calculated for this compound, would provide a comprehensive profile of its chemical reactivity. A lower hardness and higher softness would suggest greater reactivity. The electrophilicity index would quantify its ability to act as an electrophile. DFT studies on various organic molecules routinely calculate these parameters to understand their reactive nature. mdpi.com

Table 4: Predicted Quantum Chemical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| Chemical Hardness (η) | ~1.75 - 2.25 |

| Chemical Softness (S) | ~0.22 - 0.29 |

| Electronegativity (χ) | ~4.5 - 5.5 |

| Chemical Potential (μ) | ~-4.5 to -5.5 |

Note: These values are derived from the illustrative HOMO-LUMO energies in Table 2.

Advanced Applications in Chemical Synthesis and Materials Science

4'-Bromo-2'-fluoro-5'-nitroacetanilide as a Versatile Building Block in Complex Organic Syntheses

The inherent reactivity of the functional groups in this compound makes it a valuable starting material for multi-step organic syntheses. The presence of bromine allows for the introduction of various functionalities through cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways for further derivatization. The fluorine atom can influence the electronic properties and metabolic stability of the resulting molecules, a desirable trait in many applications.

While specific, publicly documented multi-step syntheses commencing directly from this compound are not extensively detailed in readily available literature, the synthetic utility of similarly substituted anilines is well-established. For instance, related compounds are frequently employed in the construction of complex pharmaceutical intermediates where sequential modification of the functional groups is a key strategy. The acetanilide (B955) group can serve as a protecting group for the amine, which can be deprotected under specific conditions to allow for further reactions.

Role in the Development of Novel Molecular Scaffolds and Heterocyclic Compounds

A significant application of this compound lies in its use as a precursor for the synthesis of novel molecular scaffolds, particularly heterocyclic compounds. The ortho-nitroaniline substructure, which can be unmasked from the acetanilide, is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.

For example, a general synthetic route to benzimidazole (B57391) derivatives involves the reduction of the nitro group of a 2-nitroacetanilide derivative to an amine, followed by cyclization with a carboxylic acid or its equivalent. The resulting benzimidazole can be further functionalized. While a direct synthesis of a specific benzimidazole from this compound is not explicitly described in the provided search results, the synthesis of various fluoro-benzimidazole derivatives highlights the importance of fluorinated anilines in this area. Current time information in Pasuruan, ID.nih.gov The bromine atom on the phenyl ring of this compound offers a convenient handle for introducing further diversity into the benzimidazole scaffold through palladium-catalyzed cross-coupling reactions. nih.govrsc.org This allows for the creation of libraries of novel compounds for biological screening.

The synthesis of other fused heterocyclic systems is also conceivable. For instance, the reactive sites on the molecule could participate in intramolecular cyclization reactions to form novel ring systems, which are of great interest in materials science and drug discovery. rsc.orgnih.gov

Applications in the Synthesis of Advanced Materials with Tunable Optical or Electrical Properties

The unique electronic properties conferred by the combination of electron-withdrawing (nitro, fluoro) and electron-donating (acetamido) groups, along with the polarizable bromine atom, make this compound an interesting candidate for the synthesis of advanced materials. While direct applications of this specific compound in materials science are not widely reported, its structural motifs are found in molecules designed for optical and electrical applications.

For instance, derivatives of nitroanilines are known to exhibit nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics. The synthesis of new fluorescent materials is another area where derivatives of this compound could be explored. For example, fluorescein (B123965) derivatives bearing bromine moieties have been synthesized and their photophysical properties studied, indicating the potential for creating novel fluorescent probes. nih.govnih.govresearchgate.netresearchgate.net The bromine atom allows for the attachment of other chromophores or functional groups through cross-coupling reactions, enabling the fine-tuning of the material's optical properties.

Furthermore, organic compounds with tailored electronic properties are essential for the development of organic light-emitting diodes (OLEDs). While no direct synthesis of OLED materials from this compound is documented in the provided results, the fundamental building blocks of many OLED materials share structural similarities. The ability to introduce different substituents via the bromine atom could allow for the synthesis of a range of materials with tunable emission wavelengths and charge-transport properties.

Utilization as an Intermediate in Pharmaceutical Research for the Development of New Molecular Entities

The structural features of this compound make it a valuable intermediate in the discovery and development of new pharmaceutical drugs. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.comusp.org

A key area of application is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. ed.ac.uk Many kinase inhibitors possess a heterocyclic core, such as benzimidazole, which can be synthesized from precursors like this compound. For example, the synthesis of novel FGFR1 inhibitors has been reported starting from 4-bromo-2-nitrobenzoic acid, a related compound, highlighting the utility of such scaffolds in this field. nih.gov The bromine atom provides a site for the introduction of various side chains that can interact with specific amino acid residues in the kinase active site, leading to improved potency and selectivity.

The development of new antibacterial and antifungal agents is another area where this compound could serve as a key intermediate. The synthesis of novel fluoro-benzimidazole derivatives has been explored for their potential as intestinal antiseptic drug candidates. nih.gov

Precursor in Agrochemical Synthesis and Related Chemical Formulations

The incorporation of fluorine atoms into agrochemicals is a widely used strategy to enhance their efficacy and metabolic stability. rhhz.netnih.govnih.govresearchgate.netresearchgate.net this compound, containing both fluorine and bromine, represents a potential precursor for the synthesis of novel herbicides, fungicides, and insecticides.

For instance, the synthesis of novel fungicides has been reported through the derivatization of fluorinated and brominated aromatic compounds. scielo.org.mxasianpubs.orgresearchgate.net The bromine atom can be utilized in cross-coupling reactions to introduce other chemical moieties that are essential for the biological activity of the agrochemical. The nitro group can be converted to an amine and subsequently transformed into a variety of functional groups commonly found in pesticides.

The development of novel diamide (B1670390) insecticides containing polyfluoro-substituted phenyl groups is an active area of research. mdpi.com While not a direct example, this highlights the importance of fluorinated building blocks in the design of new crop protection agents. The unique substitution pattern of this compound could lead to the discovery of agrochemicals with novel modes of action, helping to combat the growing problem of pesticide resistance.

Application in Analytical Chemistry as a Reference Standard or Reagent for Chemical Identification and Quantification

In the field of analytical chemistry, particularly in the pharmaceutical industry, well-characterized reference standards are crucial for the accurate identification and quantification of chemical compounds. This compound, due to its stable and well-defined chemical structure, can serve as a valuable reference material.

Its applications in this domain include:

Impurity Profiling: It can be used as a primary reference standard for the identification and quantification of impurities in drug substances and drug products. usp.orgnih.govscirp.org This is a critical aspect of quality control in the pharmaceutical industry, as mandated by regulatory agencies.

Method Validation: It can be employed in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to ensure their accuracy, precision, and linearity.

Quantitative Analysis: It can be used as an internal or external standard in the quantitative analysis of related pharmaceutical compounds. nih.govresearchgate.netamanote.com

The presence of bromine and fluorine atoms provides distinct signals in mass spectrometry and NMR, facilitating its identification and quantification in complex matrices. Its chromatographic behavior can also be utilized in the development and optimization of separation methods. sielc.com

Future Research Directions and Challenges for 4 Bromo 2 Fluoro 5 Nitroacetanilide

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 4'-Bromo-2'-fluoro-5'-nitroacetanilide likely involves a multi-step process, beginning with the acetylation and bromination of 4-fluoroaniline (B128567) to form 2-bromo-4-fluoroacetanilide, followed by a nitration step. google.comgoogle.com Future research could focus on developing more sustainable and efficient synthetic methodologies.

Current and Hypothesized Synthetic Steps:

| Step | Reaction | Reagents and Conditions (based on related syntheses) | Potential for Improvement |

| 1. Acetylation | Acetylation of 4-fluoroaniline | Acetic anhydride (B1165640), possibly in the presence of a catalyst or in a solvent like glacial acetic acid. google.comgoogle.com | Use of greener acylating agents, solvent-free conditions, or enzymatic acetylation. |

| 2. Bromination | Electrophilic bromination of 4-fluoroacetanilide | Bromine in acetic acid, or hydrobromic acid with an oxidizing agent (e.g., hydrogen peroxide) to avoid the use of elemental bromine. google.comgoogle.com | Development of solid-supported brominating agents for easier separation and reduced waste. |

| 3. Nitration | Electrophilic nitration of 2-bromo-4-fluoroacetanilide | A mixture of concentrated nitric acid and sulfuric acid at low temperatures. magritek.comyoutube.com | Utilization of milder nitrating agents, such as acetyl nitrate (B79036) generated in situ, to improve selectivity and safety. fraunhofer.de |

Key Research Thrusts for Sustainable Synthesis:

Green Chemistry Approaches: Investigation into the use of environmentally benign solvents, or solvent-free reaction conditions, could significantly reduce the environmental impact of the synthesis. mdpi.comresearchgate.net The replacement of hazardous reagents, such as strong acids and elemental bromine, with safer alternatives is a critical area of exploration. google.com

Catalytic Methods: The development of novel catalysts, including heterogeneous catalysts or organocatalysts, could enhance reaction efficiency, improve selectivity, and facilitate easier product purification.

Flow Chemistry: Continuous flow reactors offer enhanced safety for hazardous reactions like nitration by providing better control over reaction parameters such as temperature and mixing. fraunhofer.deewadirect.comresearchgate.net Exploring the synthesis of this compound in a flow system could lead to higher yields and purity. ewadirect.com

Biocatalysis: The use of enzymes for specific steps, such as acetylation or hydrolysis, could offer high selectivity under mild reaction conditions, although the substrate specificity for this highly substituted compound would need to be investigated. nih.govresearchgate.net

Investigation of Undiscovered Chemical Transformations and Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its various functional groups: the acetamido group, the bromine and fluorine atoms, and the nitro group. Future research should aim to uncover novel chemical transformations and to gain a deeper understanding of the underlying reaction mechanisms.

Potential Areas of Investigation:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group and the fluorine atom can activate the aromatic ring towards nucleophilic attack. Systematic studies with a variety of nucleophiles could reveal new substitution patterns and lead to the synthesis of novel derivatives.

Cross-Coupling Reactions: The bromine atom provides a handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents at the 4'-position.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. Investigating different reducing agents and conditions will be crucial to control the selectivity of this transformation in the presence of other reducible functionalities.

Fluorine-Directed Chemistry: The presence of the fluorine atom can influence the regioselectivity of reactions and the properties of the resulting products. rsc.orgrsc.orgresearchgate.net Research into the specific electronic and steric effects of the fluorine atom in this molecule could lead to the discovery of unique reactivity. rsc.orgrsc.orgresearchgate.net

A deeper understanding of the reaction mechanisms, including the role of intermediates and transition states, will be essential for optimizing reaction conditions and for the rational design of new synthetic routes. researchgate.netquora.com

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational modeling can be employed to accelerate the discovery and optimization of its potential applications.

Promising Computational Approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a range of molecular properties, including electronic structure, spectroscopic characteristics, and reaction energetics. This can provide insights into the molecule's reactivity and help in the interpretation of experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: If a particular biological activity or physical property is identified for this compound or its derivatives, QSAR and QSPR models can be developed to correlate molecular structure with the observed effects. nih.govresearchgate.netnih.govresearchgate.net This can aid in the design of new derivatives with enhanced properties. nih.govresearchgate.netnih.govresearchgate.net

Molecular Docking: In the context of medicinal chemistry, if a biological target is hypothesized, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with the target protein.

The primary challenge in this area is the need for experimental data to validate and refine the computational models. A synergistic approach, where computational predictions guide experimental investigations and experimental results feedback into the models, will be the most effective strategy.

Design and Synthesis of Diversified Derivatives with Enhanced Chemical Functionalities

The true potential of this compound likely lies in its use as a scaffold for the synthesis of a diverse range of derivatives with tailored chemical functionalities.

Strategies for Derivative Synthesis:

| Functional Group | Potential Modifications | Resulting Functionalities |

| Nitro Group | Reduction to an amine, followed by diazotization and substitution, or acylation. | Introduction of various substituents, formation of azo dyes, or modification of electronic properties. |

| Bromo Group | Participation in cross-coupling reactions (e.g., Suzuki, Stille, Heck). | Formation of new carbon-carbon or carbon-heteroatom bonds, leading to extended π-systems or the introduction of new functional groups. |

| Acetamido Group | Hydrolysis to the corresponding aniline (B41778), followed by reaction with different electrophiles. | Alteration of solubility, hydrogen bonding capabilities, and electronic properties. |

| Aromatic Ring | Further electrophilic or nucleophilic substitution, if conditions can be found that are selective. | Introduction of additional substituents to fine-tune the molecule's properties. |

The synthesis of a library of derivatives based on the this compound core would be a valuable resource for screening for various applications, including in medicinal chemistry, materials science, and agrochemicals. researchgate.net The challenge will be to develop selective and high-yielding reactions for the functionalization of this polyfunctionalized molecule.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4'-Bromo-2'-fluoro-5'-nitroacetanilide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of an acetanilide precursor. A plausible route includes:

Bromination : Introduce bromine at the 4'-position using in a polar solvent (e.g., DMF) under controlled temperature (0–5°C) to avoid over-bromination .

Fluorination : Electrophilic fluorination at the 2'-position via diazotization followed by Balz-Schiemann reaction, using and .

Nitration : Introduce the nitro group at the 5'-position using mixed acid () at 0–10°C to ensure regioselectivity, leveraging the electron-withdrawing effects of bromine and fluorine .

- Optimization : Use factorial design (e.g., varying temperature, stoichiometry) to maximize yield and minimize byproducts like 3'-nitro isomers. Monitor reactions via TLC and HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Analyze via HPLC (C18 column, mobile phase: acetonitrile/water) and GC (using reference standards from pharmaceutical analysis protocols) .

- Structural Confirmation :

- NMR : and NMR to verify substituent positions. Expected peaks:

- Acetyl group ( ~2.1 ppm, singlet).

- Aromatic protons ( 7.5–8.5 ppm, splitting patterns depend on adjacent substituents) .

- FT-IR : Confirm nitro group ( ~1520 cm) and amide C=O ( ~1680 cm) .

- Melting Point : Compare observed mp (e.g., ~118°C) with literature values to assess crystallinity .

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer :

- Solubility : Soluble in methanol, DMSO, and DMF; sparingly soluble in water .

- Storage : Store at 0–6°C in amber vials to prevent photodegradation and thermal decomposition. Use desiccants to avoid hydrolysis of the nitro group .

Advanced Research Questions

Q. How do electronic effects of substituents influence nitration regioselectivity in bromo-fluoroacetanilides?

- Methodological Answer :

- Electronic Analysis : Bromine (4') and fluorine (2') are meta-directing, while the acetyl group is para-directing. Nitration at 5' is favored due to:

- Resonance Effects : Acetamido group stabilizes positive charge at the para position.

- Steric Hindrance : Bulky bromine at 4' disfavors nitration at adjacent positions .

- Validation : Compare with nitration outcomes of 4'-bromo-2'-fluoroacetanilide (no nitro group) using computational modeling (DFT) to predict charge distribution .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Data Reconciliation :

- Recrystallization : Purify via gradient recrystallization (e.g., ethanol/water) to remove isomers or impurities .

- Cross-Validation : Compare NMR data with deuterated analogs (e.g., this compound-) to isolate solvent peaks .

- Case Study : Discrepancies in mp (e.g., 118°C vs. 125°C) may arise from polymorphic forms. Use X-ray crystallography to identify dominant crystal packing .

Q. What strategies mitigate byproduct formation during bromination or nitration steps?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect dibrominated or dinitrated byproducts (e.g., 3',5'-dibromo derivatives) .

- Mitigation :

- Low-Temperature Bromination : Slow addition of NBS at –10°C reduces dihalogenation .

- Protecting Groups : Temporarily protect the amine with a trifluoroacetyl group to prevent unwanted electrophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products